Product packaging for Benzyl myristate(Cat. No.:CAS No. 31161-71-4)

Benzyl myristate

Cat. No.: B1597993
CAS No.: 31161-71-4
M. Wt: 318.5 g/mol
InChI Key: TUMGCEIAYMZKEM-UHFFFAOYSA-N
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Description

Benzyl myristate (CAS 31161-71-4) is a chemical compound with the molecular formula C₂₁H₃₄O₂ and a molecular weight of 318.49 g/mol . It is an ester widely utilized in scientific research, particularly in the development of cosmetic and personal care formulations, where it functions as an effective emollient and skin-conditioning agent . Its mechanism of action involves forming a protective barrier on the skin, which helps to lock in moisture, resulting in softened and smoothed skin . Researchers value this compound for its lightweight, non-greasy, and non-pore-clogging texture, making it a suitable ingredient for facial creams and lotions that require a silky, elegant feel . Beyond skin care, its applications extend to hair care products, where it enhances shine and improves manageability, and to fragrances, where it acts as a solvent and fixative to stabilize and prolong scent . From a physicochemical perspective, this compound is a solid with a low melting point of 20.5 °C and a high boiling point of approximately 288-290 °C . It has a calculated density of 0.9321 g/cm³ and is characterized by low solubility in water . This combination of functional properties and a well-defined safety profile makes this compound a versatile subject for studies in formulation science, dermatology, and material science. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O2 B1597993 Benzyl myristate CAS No. 31161-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl tetradecanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-21(22)23-19-20-16-13-12-14-17-20/h12-14,16-17H,2-11,15,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMGCEIAYMZKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
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DSSTOX Substance ID

DTXSID30185091
Record name Benzyl myristate
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Molecular Weight

318.5 g/mol
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CAS No.

31161-71-4
Record name Benzyl myristate
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Record name Benzyl myristate
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Record name Benzyl myristate
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Record name Benzyl myristate
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Chemical Synthesis and Reaction Pathways of Benzyl Myristate

Conventional Esterification Methodologies

Traditionally, benzyl (B1604629) myristate is synthesized via direct esterification, a method analogous to the Fischer esterification process. This pathway involves the reaction of myristic acid with benzyl alcohol in the presence of a strong acid catalyst.

The reaction is reversible and typically requires conditions that drive the equilibrium towards the product side. aocs.org A common industrial practice involves using an excess of one reactant, usually the alcohol, and the continuous removal of water, a byproduct of the reaction. aocs.org Strong acids such as sulfuric acid or hydrochloric acid are frequently employed as catalysts to protonate the carbonyl group of the myristic acid, thereby enhancing its electrophilicity for nucleophilic attack by benzyl alcohol. aocs.orgatamanchemicals.com Another conventional approach is transesterification, where a different ester of myristic acid (e.g., methyl myristate) is reacted with benzyl alcohol to yield benzyl myristate. researchgate.net While effective, these methods often necessitate high reaction temperatures and produce acidic waste streams, posing environmental and purification challenges. mdpi.com

Biocatalytic Synthesis Routes of this compound

In alignment with the principles of green chemistry, biocatalytic synthesis has emerged as a powerful alternative to conventional methods. mdpi.com This approach utilizes enzymes, most commonly lipases (triacylglycerol hydrolases, E.C. 3.1.1.3), to catalyze the esterification reaction under milder and more specific conditions. mdpi.comuni-greifswald.de Lipases are highly effective in non-aqueous or solvent-free environments, making them ideal for ester synthesis. mdpi.com The use of biocatalysts reduces energy consumption, minimizes the formation of hazardous byproducts, and often results in a higher purity product that simplifies downstream processing. mdpi.comeuropa.eu

The efficiency of biocatalytic ester synthesis is highly dependent on the optimization of various reaction parameters. Key factors that are manipulated to achieve high conversion rates include the choice of enzyme, enzyme concentration, substrate molar ratio, temperature, and the reaction medium. nih.gov

Lipases from different microbial sources, such as Candida antarctica (e.g., Novozym 435), Thermomyces lanuginosus (e.g., Lipozyme TL IM), and Rhizomucor miehei, are commonly evaluated for their catalytic efficiency in synthesizing specific esters. nih.govmdpi.comnih.gov The reaction temperature is a critical parameter; while higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. nih.govmdpi.com For instance, in some systems, decreasing the temperature from 70°C to 60°C has been shown to lead to higher yields in shorter times. mdpi.com The molar ratio of the substrates (myristic acid to benzyl alcohol) is also crucial, as an excess of the alcohol can sometimes enhance conversion, while an excess of the acid can lead to enzyme inhibition in some cases. frontiersin.org

Table 1: Optimization Parameters for Enzymatic Ester Synthesis This table illustrates typical optimization findings for lipase-catalyzed ester production, which are applicable principles for this compound synthesis.

ParameterCondition ACondition BCondition COptimal/Observed ResultSource
Enzyme Novozym 435Lipozyme TL IMRhizomucor miehei lipase (B570770)Novozym 435 often shows high thermostability and specificity. mdpi.com
Enzyme Conc. 1.88% (w/w)3.75% (w/w)7.5% (w/w)Increasing enzyme concentration generally increases the reaction rate, but an optimum is sought for cost-effectiveness. A concentration of 3.75% was found to be optimal in one study. mdpi.com
Temperature 60°C70°C80°CAn optimal temperature of 80°C was identified for Novozym 435 in a solvent-free system for producing a cosmetic ester. mdpi.com
Substrate Ratio 1:11:51:20A molar ratio of 1:20 (Naringin to Oleic Acid) resulted in a 93.10% conversion for a flavonoid ester. nih.gov
Reaction Time 6 h24 h48 hConversions of over 90% can be reached, with time depending on other parameters. nih.govmdpi.com nih.govmdpi.com

To enhance the economic viability and operational stability of enzymatic processes, lipases are typically immobilized on solid supports. europa.eumdpi.com Immobilization prevents the enzyme from dissolving in the reaction medium, which greatly simplifies the separation of the catalyst from the product, prevents product contamination, and, most importantly, allows for the reuse of the enzyme over multiple reaction cycles. nih.govrsc.org

Common immobilization techniques include physical adsorption, covalent bonding, or entrapment within a matrix. mdpi.com A variety of carrier materials are used, such as macroporous acrylic resins (e.g., Lewatit VP OC 1600, the support for the widely used commercial biocatalyst Novozym 435), silica, and magnetic nanoparticles. nih.govrsc.orgcsic.es The use of magnetic nanoparticles is a particularly novel approach that facilitates extremely easy catalyst recovery using an external magnetic field. nih.gov

The choice of reactor is also integral to the process design. For immobilized enzymes, packed bed reactors (PBRs) or fluidized bed reactors (FBRs) are often employed for continuous production. rsc.orgdntb.gov.ua These reactor configurations are designed to maximize contact between the substrates and the immobilized biocatalyst while maintaining good operational stability. rsc.orgdntb.gov.ua

Biocatalytic synthesis of esters like this compound strongly aligns with the 12 Principles of Green Chemistry. mdpi.comcore.ac.uk The use of enzymes as catalysts is a prime example of Principle #9 (Catalysis), favoring catalytic reagents over stoichiometric ones. core.ac.uk These reactions are conducted under mild conditions (lower temperatures and atmospheric pressure), which addresses Principle #6 (Design for Energy Efficiency). mdpi.com

Furthermore, the high specificity of lipases typically leads to the formation of fewer byproducts, which aligns with Principle #1 (Prevention) by reducing waste. uni-greifswald.de The increasing trend towards using solvent-free systems (discussed below) directly supports Principle #5 (Safer Solvents and Auxiliaries). mdpi.com By adopting these enzymatic routes, the chemical industry can develop manufacturing processes with a significantly minimized environmental footprint. mdpi.com

Biocatalyst Immobilization Techniques and Reactor Design in Ester Synthesis

Novel Synthetic Strategies and Derivatization

Research continues to push the boundaries of ester synthesis, exploring new strategies to improve efficiency, sustainability, and cost-effectiveness.

A significant advancement in green ester synthesis is the use of solvent-free systems (SFS). mdpi.com In this approach, the reaction is carried out in a mixture of the substrates (myristic acid and benzyl alcohol) without any additional organic solvent. researchgate.netmdpi.com One of the liquid substrates acts as the reaction medium. mdpi.com

The primary advantages of SFS are the elimination of solvent-related costs, hazards, and waste, leading to a much greener process and simplified product purification. mdpi.commdpi.com However, solvent-free reactions can present challenges, such as high viscosity of the reaction mixture, which may cause mass transfer limitations, and potential substrate or product inhibition of the enzyme at high concentrations. mdpi.commdpi.com Despite these challenges, numerous studies have successfully demonstrated high conversion rates for various esters in solvent-free media, often by carefully optimizing other reaction parameters like temperature and substrate molar ratio. researchgate.netresearchgate.net The synthesis of various cosmetic esters, including cetyl myristate and benzyl benzoate, has been effectively demonstrated in solvent-free conditions using immobilized lipases. researchgate.netresearchgate.net

Microwave-Assisted Synthesis Investigations in Ester Chemistry

Microwave-assisted organic synthesis has emerged as a significant advancement in chemical transformations, offering accelerated reaction times and often improved yields compared to conventional heating methods. In ester chemistry, particularly for the synthesis of fragrance and flavor esters like this compound, this technology provides a compelling alternative to traditional esterification protocols. The technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics.

Investigations into the microwave-assisted esterification of fatty acids, such as myristic acid, with various alcohols have demonstrated the technology's potential. For instance, studies on the synthesis of related emollient esters like isopropyl myristate (IPM) provide valuable insights. Research using heterogeneous acid catalysts like Amberlyst-46 under microwave irradiation has shown that reaction parameters such as catalyst weight and microwave power significantly influence the conversion and yield. rasayanjournal.co.in In one study, the maximum conversion of myristic acid to IPM reached 83.3% within a 30-minute reaction time. rasayanjournal.co.in

Another approach involves the use of enzymes in conjunction with microwave heating. Microwave-assisted enzymatic esterification combines the high selectivity of biocatalysts with the speed of microwave heating. nih.gov This method has been successfully applied to the production of IPM and isopropyl palmitate (IPP), achieving high conversions in remarkably short reaction times. nih.gov For example, a maximum IPM conversion of 97.4% was obtained in just 5 minutes using a lipase catalyst under specific microwave power and reactant ratio conditions. nih.gov The rapid heating is attributed to the friction between molecules caused by their continual reorientation in the microwave field. nih.gov

While direct studies on this compound are less common in the provided literature, the principles from similar systems are directly applicable. A general procedure for the microwave-assisted esterification of carboxylic acids with alcohols involves mixing the acid (e.g., myristic acid), the alcohol (e.g., benzyl alcohol), and a suitable catalyst, followed by irradiation at a controlled temperature and time. mdpi.com For example, a patented process describes the synthesis of various benzyl esters by reacting a carboxylic acid with benzyl alcohol in the presence of a supported p-toluenesulfonic acid catalyst under microwave exposure for mere seconds, achieving high yields. google.com

These findings underscore the efficiency of microwave-assisted synthesis for esters. The significant reduction in reaction time, from hours under conventional heating to minutes or even seconds with microwaves, represents a major process intensification.

Table 1: Research Findings on Microwave-Assisted Ester Synthesis

Ester Product Reactants Catalyst Microwave Conditions Reaction Time Max. Conversion/Yield Reference
Isopropyl Myristate (IPM) Myristic Acid, Isopropyl Alcohol Amberlyst-46 100% Power 30 min 83.3% Conversion rasayanjournal.co.in
Isopropyl Myristate (IPM) Myristic Acid, Isopropyl Alcohol Lipase 20% Power 5 min 97.4% Conversion nih.gov
Benzyl Propionate Propionic Acid, Benzyl Alcohol Supported p-toluenesulfonic acid 675W 25 sec 92.6% Yield google.com
Benzyl Butyrate Butyric Acid, Benzyl Alcohol Supported p-toluenesulfonic acid 675W 20 sec 94.5% Yield google.com

Chemoenzymatic Cascade Reactions for Complex Ester Structures

Chemoenzymatic cascade reactions represent a sophisticated strategy in synthetic chemistry, integrating the high selectivity of biocatalysts with the broad reactivity of chemical catalysts in a single pot. researchgate.net This approach avoids the isolation of intermediates, thereby increasing efficiency and reducing waste, aligning with the principles of green chemistry. rsc.orgrsc.org While a direct chemoenzymatic cascade for this compound itself is not detailed in the literature, the principles can be applied to construct complex ester structures derived from it.

The foundation of such a cascade would likely involve an enzymatic esterification step. Lipases are the most commonly used enzymes for this purpose due to their versatility, stability in organic solvents, and ability to catalyze esterification under mild conditions. mdpi.comresearchgate.net The lipase-catalyzed synthesis of an ester follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the final ester. researchgate.net Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are highly effective for synthesizing a wide range of esters, including those from long-chain fatty acids like myristic acid and alcohols like benzyl alcohol. rsc.orgscielo.brmdpi.comresearchgate.net

A hypothetical chemoenzymatic cascade could begin with the lipase-catalyzed synthesis of this compound. Following the formation of the base ester, subsequent chemical or enzymatic transformations could modify the structure to create more complex molecules. For instance, a cascade could be designed to introduce functionality onto either the benzyl or myristate moiety.

Consider a cascade involving:

Enzymatic Esterification: Candida antarctica lipase B (CALB) catalyzes the esterification of myristic acid with benzyl alcohol to form this compound. This reaction is highly selective and proceeds under mild conditions. rsc.orgmdpi.com

Chemical Modification: A subsequent, compatible chemical reaction could be introduced. For example, if a substituted benzyl alcohol (e.g., 3-hydroxybenzyl alcohol) were used in the initial step, the resulting hydroxylated this compound could undergo a further reaction, such as a Pictet-Spengler reaction with an aldehyde, catalyzed by a chemical catalyst or another enzyme, to form a complex heterocyclic structure fused to the aromatic ring. nih.gov

The primary challenge in designing such cascades is the compatibility of the different catalytic systems. rsc.org The conditions optimal for the enzyme (neutral pH, moderate temperature, specific solvents) may deactivate the chemical catalyst, and vice versa. rsc.org Overcoming these incompatibilities often requires sequential addition of catalysts or the use of compartmentalization strategies. rsc.org Despite these challenges, successful chemoenzymatic cascades have been developed for synthesizing complex chiral amines, alcohols, and other valuable compounds, demonstrating the power of this integrated synthetic approach. researchgate.netrsc.org The combination of biocatalytic selectivity and chemocatalytic reactivity in a single process offers a powerful route to complex ester structures that would be difficult to access through traditional multistep syntheses. rsc.org

Advanced Analytical Methodologies for Benzyl Myristate Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., FTIR, NMR)

Spectroscopic methods are fundamental in determining the molecular structure of benzyl (B1604629) myristate. Techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide detailed information about the compound's functional groups and atomic connectivity.

In a study isolating benzyl myristate from the rhizomes of Alpinia galanga, its structure was confirmed using various spectrometric methods. accurate.in The 1H-NMR spectrum reveals characteristic signals for the protons of the benzyl group and the myristate chain. The 13C-NMR spectrum is equally informative, showing distinct signals for the methyl, methylene (B1212753), aromatic, and ester carbonyl carbons. accurate.in

Key spectral data from this research is summarized below:

NMR Data for this compound
¹H-NMR (Chemical Shift δ) A multiplet at δ 7.35 was assigned to the five aromatic protons of the benzyl group. A singlet at δ 5.01 corresponded to the two benzylic protons (C-7). A triplet at δ 2.31 was attributed to the two protons at C-2' of the myristate chain. A broad singlet at δ 1.25 was assigned to the methylene protons from C-3' to C-13'. A triplet at δ 0.88 was related to the terminal methyl group protons (C-14'). accurate.in
¹³C-NMR (Chemical Shift δ) Signals from δ 111 to 148 were related to the aromatic carbons (C-1 to C-6). The signal at δ 172 was attributed to the ester carbonyl carbon (C-1'). The oxygenated methylene carbon (C-7) of the benzyl group appeared at δ 80. Methylene carbons (C-2' to C-13') resonated in the range of δ 23 to 57, and the terminal methyl carbon (C-14') was observed at δ 15. accurate.in

FTIR spectroscopy provides complementary information by identifying the compound's functional groups. The analysis of similar esters and their precursors, such as in studies of essential oil adulteration, highlights key spectral regions. mdpi.comnih.gov For this compound, the most significant absorption bands would include a strong C=O stretching vibration for the ester group (typically around 1735-1750 cm⁻¹) and various C-H and C=C stretching and bending vibrations for the aliphatic chain and the aromatic ring. nih.gov For instance, in the analysis of isopropyl myristate, the spectral range of 1716–1755 cm⁻¹ was crucial for its quantification. nih.gov

Chromatographic Separation and Quantification Methods (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds like esters in essential oils and plant extracts. bioline.org.brphcogj.com In a typical GC-MS analysis, this compound would be identified based on its specific retention time and its mass spectrum, which shows a characteristic fragmentation pattern, including its molecular ion peak. nih.gov

HPLC is a versatile technique for the analysis of less volatile or thermally sensitive compounds. The development of an HPLC method for quantifying an active ingredient in a formulation containing benzyl alcohol demonstrates the utility of this technique. nih.gov Similarly, a validated HPLC method for detecting impurities in isopropyl myristate provides a framework for analyzing this compound. oatext.com Such methods are validated for linearity, precision, accuracy, and sensitivity, with defined limits of detection (LOD) and quantification (LOQ). oatext.com

The table below outlines typical parameters for an HPLC method applicable to the analysis of esters like this compound, based on published methodologies.

Illustrative HPLC Method Parameters
Column C18 reversed-phase column. nih.gov
Mobile Phase A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer). nih.govoatext.com
Flow Rate Typically around 1.0 mL/min. nih.gov
Detection UV detection using a Diode Array Detector (DAD), often set at a wavelength suitable for the aromatic ring (e.g., 190-220 nm). nih.govoatext.com
Method Validation Parameters include a high correlation coefficient (e.g., >0.999) for the calibration curve, good recovery rates (e.g., 90-102%), and low coefficients of variation (<7%). oatext.com

Chemometric Approaches in this compound Analysis and Detection

Chemometrics involves the use of multivariate statistics and mathematical modeling to extract meaningful information from chemical data. When combined with spectroscopic or chromatographic techniques, chemometrics can significantly enhance the analysis and detection of this compound, especially in complex samples. mdpi.comiosrjournals.org

A prominent application is the detection of adulteration in high-value products like essential oils. mdpi.comnih.govnih.gov In one study, FTIR spectroscopy was combined with chemometric models to quantify three adulterants, including isopropyl myristate and benzyl alcohol (the precursors of this compound), in lemon essential oil. mdpi.com Several models were developed:

Hierarchical Cluster Analysis (HCA) : Successfully distinguished pure essential oil from adulterated samples and the adulterants themselves. mdpi.comresearchgate.net

Principal Component Regression (PCR) and Partial Least Squares Regression (PLSR) : These models were used for the quantification of the adulterants. mdpi.comnih.gov

The performance of these chemometric models demonstrates their high accuracy for quantitative analysis.

Performance of Chemometric Models in Ester Analysis
Technique FTIR spectroscopy combined with PLSR and PCR. mdpi.com
Application Quantification of adulterants (including isopropyl myristate and benzyl alcohol) in lemon essential oil. mdpi.com
Performance Metrics The models showed high accuracy with coefficients of determination (R²) values between 0.99 and 1.00 and low standard errors of cross-validation (SECV). mdpi.comnih.gov
Conclusion The findings indicate that FTIR spectroscopy combined with multivariate analyses has a considerable capability to detect and quantify esters and related compounds in complex mixtures. mdpi.comnih.gov

These approaches allow for rapid, cost-effective, and non-destructive analysis, making them powerful tools for quality control. iosrjournals.org The philosophy of "soft modeling" in chemometrics, such as in Soft Independent Modelling of Class Analogy (SIMCA), is particularly suited for chemical analysis where a sample may legitimately belong to multiple classes (e.g., containing both ester and aromatic functionalities). chemistrydocs.com

Isotopic Labeling and Mechanistic Tracing Studies in Ester Reactions

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of atoms through a chemical transformation. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can be incorporated into the precursor molecules, myristic acid or benzyl alcohol, to study the esterification reaction. medchemexpress.com

Stable isotope-labeled compounds serve as tracers that can be monitored using mass spectrometry or NMR spectroscopy. medchemexpress.com For example, using myristic acid labeled with ¹³C at the carboxyl carbon (Myristic acid-1-¹³C) would allow researchers to confirm that this specific carbon atom becomes the ester carbonyl carbon in the final this compound product. Similarly, using deuterium-labeled benzyl alcohol could help track the fate of the benzylic protons during the reaction.

The use of isotopically labeled analogues as internal standards is also a critical application in quantitative analysis, particularly with GC-MS. researchgate.net Using a deuterium-labeled version of an analyte, such as methyl myristate-d27, as an internal standard is superior to using a non-isotopic compound because the labeled standard has nearly identical chemical and physical properties to the analyte but a different mass. medchemexpress.com This co-elutes with the target compound, correcting for variations in sample preparation and instrument response, without being confused for the naturally present analyte. researchgate.net The commercial availability of labeled precursors like myristic acid-d27 and myristic acid-¹³C facilitates such mechanistic and quantitative studies. medchemexpress.comisotope.com

These tracing studies, often complemented by theoretical density functional theory (DFT) calculations, provide a comprehensive understanding of reaction intermediates and transition states, confirming the step-by-step mechanism of ester formation. acs.org

Molecular Interactions and Theoretical Chemistry of Benzyl Myristate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of benzyl (B1604629) myristate at an electronic level. Methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate various electronic parameters. mdpi.comaun.edu.eg These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties. The geometry of benzyl myristate, comprising a benzyl group attached to a myristate chain via an ester linkage, is optimized to find its lowest energy conformation.

Key computed properties for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC21H34O2 nih.gov
Molecular Weight318.5 g/mol nih.gov
XLogP3-AA (Lipophilicity)7.9 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count20 nih.gov
Exact Mass318.255880323 Da nih.gov
Polar Surface Area26.3 Ų nih.gov

This table presents data computed by PubChem.

Frontier Molecular Orbital Theory Application

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org For this compound, the distribution and energies of these orbitals dictate its electrophilic and nucleophilic nature.

Theoretical calculations would likely show that the HOMO is localized on the electron-rich aromatic benzyl group, while the LUMO is centered on the electrophilic carbonyl carbon of the ester group. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. These calculations are essential for predicting how this compound will interact with other chemical species, for instance, in its role as a fragrance ingredient or emollient where interactions with biological substrates are relevant. researchgate.net

OrbitalExpected LocalizationImplication for Reactivity
HOMO Benzene ringSite for electrophilic attack
LUMO Carbonyl (C=O) groupSite for nucleophilic attack

This conceptual table illustrates the expected application of FMO theory to this compound.

Electron Density Distribution Analysis

Analysis of the electron density distribution provides a detailed picture of the charge distribution within the this compound molecule. This analysis can be performed using outputs from quantum chemical calculations, often visualized through molecular electrostatic potential (ESP) maps. mdpi.com These maps highlight regions of negative potential (electron-rich, nucleophilic) and positive potential (electron-poor, electrophilic).

For this compound, the oxygen atoms of the ester group would exhibit a high negative electron density, making them sites for hydrogen bonding and interaction with electrophiles. nih.gov Conversely, the hydrogen atoms on the benzyl group and the carbonyl carbon would be electron-deficient. researchgate.net This charge distribution is fundamental to understanding non-covalent interactions, such as those governing its solubility, self-assembly, and binding to target molecules. nih.govresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Due to its long, flexible alkyl chain and several rotatable bonds, this compound can adopt a vast number of conformations. nih.gov Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of such flexible molecules over time. tottori-u.ac.jpnih.gov These simulations model the atomic movements by solving Newton's equations of motion, providing insight into the molecule's dynamic behavior, flexibility, and interactions with its environment (e.g., a solvent or a biological membrane). tottori-u.ac.jp

Conformational analysis of this compound would reveal the most probable spatial arrangements of the molecule under specific conditions. Studies on related benzyl derivatives show that steric and electronic effects determine conformational preferences. nih.gov For this compound, the orientation of the benzyl group relative to the ester plane and the folding of the myristate tail are key conformational features. Understanding these dynamics is crucial for explaining its physical properties, such as viscosity and its function as an emollient in cosmetic formulations. google.com MD simulations can also elucidate how this compound interacts with and plasticizes surfaces or penetrates the upper layers of the skin.

Intermolecular Forces and Self-Assembly Phenomena

The chemical structure of this compound, with its distinct polar head (ester group) and large nonpolar tail (myristate chain and benzyl ring), dictates the types of intermolecular forces it can participate in. These forces are crucial for its physical state, miscibility, and potential to self-assemble. The primary intermolecular interactions include:

Van der Waals Forces: Dominant due to the long C14 alkyl (myristate) chain, contributing to its oily nature and interactions with other nonpolar molecules. google.com

Dipole-Dipole Interactions: Arising from the polar ester group.

π-π Stacking: Possible between the aromatic rings of adjacent benzyl groups, which can lead to more ordered arrangements.

These varied interactions suggest that this compound may exhibit self-assembly behavior under certain conditions, similar to other amphiphilic molecules. While primarily known as an emollient and solvent, its structure is conducive to forming organized structures like micelles or layers, particularly at interfaces. This behavior is analogous to the polymerization-induced self-assembly (PISA) observed in block copolymers containing benzyl methacrylate, where hydrophobic and aromatic interactions drive the formation of complex nanostructures. acs.orgacs.org Such phenomena are critical in the formulation of cosmetic emulsions and delivery systems.

Ligand-Target Binding Dynamics and Computational Modeling for Ester Systems

In biological and cosmetic contexts, this compound can act as a ligand that interacts with various molecular targets, such as proteins (enzymes, receptors) or lipid bilayers. Computational modeling, particularly molecular docking and MD simulations, provides a means to study these ligand-target binding dynamics at a molecular level. conicet.gov.aracs.org

Molecular docking can predict the preferred binding pose and affinity of this compound within a specific binding site, such as the myristate-binding pocket of certain enzymes. pdbj.org Following docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to observe conformational changes induced by binding. tottori-u.ac.jpnih.gov These computational approaches are invaluable in structure-based drug design and in understanding the mechanism of action for cosmetic ingredients. pnas.org For ester systems like this compound, modeling can help explain their emollient effects by simulating their interactions with skin proteins and lipids or predict their potential to inhibit certain enzymatic processes. mdpi.com

Computational TechniqueApplication for this compoundReferences
Molecular Docking Predicts binding orientation and affinity in protein pockets (e.g., enzyme active sites). conicet.gov.arnih.gov
Molecular Dynamics (MD) Assesses stability of the ligand-target complex and analyzes conformational changes upon binding. tottori-u.ac.jpacs.org
Free Energy Perturbation (FEP) Calculates the relative binding affinity of this compound compared to other ligands. acs.org
Pharmacophore Modeling Identifies the key chemical features of this compound responsible for its interaction with a biological target. pnas.org

This table summarizes computational modeling techniques applicable to studying the ligand-binding dynamics of ester systems.

Investigation of Bioactive Potential and Mechanistic Pathways of Benzyl Myristate

Cellular and Subcellular Interaction Mechanisms of Fatty Acid Esters

Fatty acid esters, such as benzyl (B1604629) myristate, interact with cells primarily through their lipid-soluble nature, which governs their engagement with cellular and subcellular membranes. The covalent attachment of fatty acids to proteins, known as fatty acid acylation, is a key mechanism influencing protein function. This process can mediate subcellular localization, protein-protein interactions, and protein-membrane interactions. ocl-journal.orgocl-journal.org

Myristoylation, the attachment of myristic acid (C14:0) to the N-terminal glycine (B1666218) of many eukaryotic and viral proteins, is a well-studied form of acylation. ocl-journal.org This modification increases the hydrophobicity of the protein, facilitating its anchoring to cellular membranes. ocl-journal.org

Fatty acids and their derivatives are transported into cells and directed to various organelles. Fatty acids can be transported across the peroxisomal membrane as acyl-CoAs or as free fatty acids, while transport across the mitochondrial membrane often involves their conversion to acylcarnitine esters. frontiersin.orgnih.gov Within organelles like the endoplasmic reticulum and peroxisomes, fatty acids undergo metabolic processes such as beta-oxidation or are incorporated into more complex lipids like phospholipids (B1166683) and triacylglycerols. frontiersin.orgresearchgate.net The specific location and interaction depend on the fatty acid chain length and the presence of specific transport proteins and enzymes. researchgate.net

Table 1: Cellular and Subcellular Interactions of Fatty Acid Derivatives

Interaction Type Description Key Molecules/Organelles Involved References
Protein Acylation Covalent attachment of fatty acids to proteins, affecting their localization and function. Myristoylation specifically involves myristic acid. N-terminal glycine residues, Cysteine residues ocl-journal.org, ocl-journal.org
Membrane Interaction Incorporation into lipid bilayers, altering membrane fluidity and integrity. This can affect the function of membrane-bound proteins. Plasma membrane, Endoplasmic Reticulum, Mitochondria ocl-journal.org, researchgate.net
Subcellular Transport Movement across organellar membranes for metabolic processing or storage. Peroxisomes, Mitochondria, Acyl-CoA synthetases, Carnitine acyltransferases frontiersin.org, nih.gov, researchgate.net
Lipid Storage Esterification into neutral lipids and storage in lipid droplets. Lipid droplets, Triacylglycerols, Phospholipids researchgate.net

Enzyme Modulation and Inhibition Studies for Myristate-Containing Compounds

Compounds containing myristate and other fatty acid esters can act as modulators of enzyme activity. Their interaction with enzymes can be inhibitory or activating, often occurring at allosteric sites—locations distinct from the enzyme's active site. rsc.orgwikipedia.org Binding to an allosteric site induces a conformational change in the enzyme, altering its catalytic function. rsc.orgwikipedia.org

For instance, the myristate-binding site of the Bcr-Abl kinase is an allosteric site where modulators can bind to regulate protein activity. rsc.org Similarly, benzimidazole (B57391) derivatives, which can feature benzyl groups, are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and α-glucosidase. The ester functional group itself is crucial; molecular docking studies of keto esters have shown that the ester carbonyl can form hydrogen bonds within the active sites of enzymes like α-glucosidase and carbonic anhydrase-II, contributing to their inhibitory activity. nih.gov

The hydrolytic stability of esters, influenced by enzymes like carboxylesterases, is also a key factor in their biological activity. nih.gov The susceptibility of an ester bond to enzymatic cleavage determines the compound's metabolic fate and duration of action. nih.gov

Table 2: Examples of Enzyme Modulation by Myristate-Containing and Ester Compounds

Compound Class/Example Target Enzyme(s) Mode of Action References
Allosteric Modulators Bcr-Abl Kinase Binds to the myristate-binding site, regulating kinase activity. rsc.org
Keto Esters α-Glucosidase, Carbonic Anhydrase-II Competitive or non-competitive inhibition; H-bonding via ester carbonyl. nih.gov, researchgate.net
Benzimidazole Derivatives Cyclooxygenase-2 (COX-2), α-Glucosidase Inhibition with IC₅₀ values in the micromolar range.
General Esters Carboxylesterases Substrates for hydrolysis, which affects their stability and activity. nih.gov

Modulation of Biological Signal Transduction Pathways by Ester Analogs

Ester-containing compounds, particularly those that mimic endogenous signaling molecules, can significantly modulate biological signal transduction pathways. Phorbol (B1677699) esters, such as phorbol myristate acetate (B1210297) (PMA), are classic examples. They act as analogs of diacylglycerol (DAG), a second messenger that activates protein kinase C (PKC). nih.govacs.org Activation of PKC can trigger downstream signaling cascades, such as the MAP kinase pathway, influencing cell proliferation, differentiation, and apoptosis. acs.orgbiorxiv.org

Studies have shown that diacylglycerol analogues and phorbol esters can have complex effects, sometimes blocking one pathway while augmenting another. For example, in astrocytes, these compounds were found to block bradykinin-stimulated inositol (B14025) phosphate (B84403) formation but enhance arachidonic acid release. nih.gov This suggests that ester analogs can act as transducers that alter how receptors stimulate different phospholipase activities. nih.gov

The benzyl group can also contribute to signaling modulation. Benzyl isothiocyanate, for example, has been shown to induce apoptosis in cancer cells by affecting multiple signaling pathways, including those involving reactive oxygen species (ROS), mitochondria, and death receptors. nih.gov

Table 3: Modulation of Signaling Pathways by Ester Analogs

Modulator Type Mimicked Molecule Key Pathway(s) Affected Cellular Outcome References
Phorbol Esters (e.g., PMA) Diacylglycerol (DAG) Protein Kinase C (PKC), MAP Kinase (ERK) Cell proliferation, Apoptosis, Cytokine release nih.gov, acs.org, biorxiv.org
Diacylglycerol Lactones Diacylglycerol (DAG) Protein Kinase C (PKC) Apoptosis in cancer cells acs.org
Benzyl Isothiocyanate N/A ROS-mediated pathways, Mitochondrial pathway, Death receptor pathway G2/M phase arrest, Apoptosis nih.gov
Arylsulfonamides (with ester) N/A Wnt1 signaling pathway Antiproliferative activity biorxiv.org

Structure-Activity Relationship (SAR) Studies in Ester Functional Groups

The biological activity of an ester is intrinsically linked to its chemical structure, a concept defined by structure-activity relationships (SAR). wikipedia.orgdrugdesign.org For bioactive esters, modifications to either the fatty acid or the alcohol moiety can dramatically alter potency, selectivity, and metabolic stability.

Key aspects of SAR in ester functional groups include:

Chain Length : In fatty acid esters used as permeation enhancers, the length of the carbon chain is critical. A parabolic relationship has been observed between the enhancing effect of saturated fatty acids and their carbon chain length. researchgate.net

Nature of the Ester Group : Studies on arylsulfonamide analogs showed that methyl esters were more potent than their ethyl ester counterparts, and the position of the ester group on the aromatic ring was crucial for activity. biorxiv.org This highlights that even small changes to the alcohol part of the ester can significantly impact biological function.

Substitution on Benzyl Group : In a series of N-substituted isosteviol (B191626) derivatives, the presence of an N-benzyl group on an amino alcohol function was found to be advantageous for antiproliferative activity. mdpi.com Further modifications, such as changing the ester function at another position to a benzyl ester, were explored to extend the SAR study. mdpi.com

Hydrolytic Stability : The structure of the ester influences its susceptibility to hydrolysis by enzymes like carboxylesterases. This relationship between structure and lability is crucial for designing prodrugs or bioactive compounds with desired metabolic profiles. nih.gov

Table 4: Structure-Activity Relationship (SAR) Insights for Bioactive Esters

Structural Feature Effect on Activity Example Compound Class References
Fatty Acid Chain Length Optimal length enhances skin permeation; parabolic correlation observed. Saturated fatty acids (C12-C20) researchgate.net
Ester Alkyl Group Smaller alkyl groups (methyl vs. ethyl) can increase antiproliferative potency. Arylsulfonamides biorxiv.org
Positional Isomerism The position of the ester functional group on a core scaffold is critical for activity. Arylsulfonamides biorxiv.org
N-Benzyl Substitution Can enhance antiproliferative activity in certain molecular scaffolds. Isosteviol-based aminoalcohols mdpi.com
Ester Moiety Choice Influences metabolic lability and hydrolytic stability. Homologous esters and isosteres nih.gov

Permeation Enhancement Mechanisms across Biological Barriers

Fatty acid esters, including myristates, are widely recognized for their ability to enhance the permeation of other molecules across biological barriers, particularly the skin's stratum corneum (SC). researchgate.netmdpi.comjyoungpharm.org Isopropyl myristate is a well-known and commercially used penetration enhancer. nih.gov

The primary mechanisms by which these esters facilitate permeation include:

Disruption of Lipid Organization : Fatty acid esters insert themselves into the highly ordered intercellular lipid structure of the SC. This disrupts the lipid packing and increases the fluidity of the lipid bilayers, creating pathways for drugs to diffuse through. researchgate.netnih.gov

Increased Diffusivity and Partitioning : By altering the nature of the skin barrier, these enhancers can increase the diffusivity of a drug within the membrane. They can also alter the solvent nature of the SC, which affects the partitioning of the drug from the vehicle into the skin. researchgate.netnih.gov Isopropyl myristate, for instance, can penetrate the biomembrane, increase its fluidity, and increase drug solubility within the SC. nih.govresearchgate.net

Formation of Solvated Complexes : It is believed that these enhancers can form solvated complexes that increase the partitioning of drugs into and through the skin barrier. researchgate.net

The effectiveness of a fatty acid ester as a permeation enhancer is related to its structure, such as the length of the fatty acid chain. researchgate.net Studies on medium-chain aliphatic esters showed that their enhancing effects were dependent on the total number of carbon atoms. tandfonline.com

Table 5: Mechanisms of Permeation Enhancement by Fatty Acid Esters

Mechanism Description Key Enhancers References
Lipid Bilayer Disruption Insertion into the stratum corneum lipids, increasing fluidity and disordering the packed structure. Oleic acid, Isopropyl myristate researchgate.net, nih.gov
Enhanced Partitioning Altering the solubility characteristics of the stratum corneum to increase drug partitioning from the formulation into the skin. Isopropyl myristate, Propylene glycol nih.gov, researchgate.net
Increased Drug Diffusivity Increasing the rate at which a drug can move through the now-fluidized lipid matrix. Terpenes, Fatty acids nih.gov

Environmental Fate and Biodegradation Studies of Benzyl Myristate

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily hydrolysis and photolysis.

Hydrolysis: This process involves the reaction of a substance with water. For an ester like benzyl (B1604629) myristate, hydrolysis would break the ester bond to yield its constituent parts: benzyl alcohol and myristic acid. The rate of this reaction is highly dependent on pH. Fatty acid esters are generally stable at a neutral pH but undergo hydrolysis under acidic or alkaline conditions. epa.govnih.gov The reaction is typically faster in the presence of a strong acid or base. epa.govgoogle.com For instance, studies on sucrose (B13894) fatty acid monoesters show that the ester bond is selectively hydrolyzed under basic conditions, while the glycosidic bond is more susceptible to cleavage under acidic conditions. nih.gov While specific hydrolysis data for benzyl myristate are unavailable, reports on the related compound PPG-3 Benzyl Ether Myristate suggest it is not expected to readily hydrolyze under typical environmental conditions. Given its low estimated water solubility, the rate of hydrolysis in aquatic environments is likely to be slow. thegoodscentscompany.com

Photolysis: This is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. A compound's potential for photolysis depends on its ability to absorb light in the environmentally relevant spectrum. For many simple fatty acid esters, light absorption occurs in the far UV range, outside the spectrum of natural sunlight, making direct aqueous photolysis an insignificant degradation pathway. epa.gov However, the presence of the benzyl group in this compound, which contains an aromatic ring, suggests it may absorb light at longer wavelengths. Studies on benzyl acetate (B1210297), a structurally related compound, show that it undergoes photolysis when exposed to 254 nm UV light, forming products like benzyl methyl ether and ethylbenzene. nih.gov The presence of other substances in the environment can also influence photolysis. For example, the photodegradation of some UV-absorbing compounds can be affected by the type of solvent they are in and the presence of other UV filters. researchgate.net Without specific experimental data, the significance of photolysis for this compound in the environment remains an open question.

Biotic Transformation and Microbial Degradation Processes of Esters

The primary mechanism for the environmental breakdown of fatty acid esters is microbial degradation. epa.gov This process is generally initiated by enzymes called esterases or lipases, which are produced by a wide variety of microorganisms. lyellcollection.orgnih.gov

The first step in the biodegradation of an ester is the enzymatic hydrolysis of the ester bond. plos.org For this compound, this would result in the formation of benzyl alcohol and myristic acid (a C14 fatty acid).

Degradation of Hydrolysis Products:

Benzyl Alcohol: This alcohol is known to be readily biodegradable under both aerobic and anaerobic conditions. europa.eumdpi.com

Myristic Acid: As a naturally occurring fatty acid, myristic acid is readily metabolized by microorganisms through processes like β-oxidation and is ultimately converted to carbon dioxide. epa.govepa.gov

Table 1: Key Enzymes and Processes in the Biotic Degradation of Esters

Enzyme/Process Role in Degradation Substrate Example Reference(s)
Esterases/Lipases Catalyze the initial hydrolysis of the ester bond to form an alcohol and a carboxylic acid. Phthalate Esters, Fatty Acid Esters nih.gov, plos.org
β-Oxidation A metabolic process that breaks down fatty acids into acetyl-CoA for entry into the citric acid cycle. Myristic Acid mst.dk
Aerobic Degradation Complete mineralization of organic compounds to CO₂ and water in the presence of oxygen. Benzyl Alcohol europa.eu
Anaerobic Degradation Degradation of organic compounds in the absence of oxygen, potentially producing methane. Fatty Acid Methyl Esters (FAME) lyellcollection.org

Environmental Distribution and Partitioning Behavior of Hydrophobic Compounds

The environmental distribution of a chemical describes where it is likely to end up—in water, soil, sediment, or air. For hydrophobic (water-repelling) organic compounds like this compound, this behavior is governed by its physicochemical properties, particularly its water solubility and its octanol-water partition coefficient (Kow).

This compound has a very low estimated water solubility and a high estimated octanol-water partition coefficient (log Kow or logP). thegoodscentscompany.com This indicates a strong tendency to move from water into more organic, fatty environments. researchgate.net Therefore, when released into the environment, this compound is not expected to remain dissolved in water. Instead, it will preferentially partition to organic matter in soil, suspended solids, and sediment.

This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates that the chemical will be relatively immobile in soil and likely to bind strongly to sludge in wastewater treatment plants. For example, a structurally related compound, PPG-3 Myristyl Ether Neoheptanoate, has a very high estimated log Koc of 5.8, indicating it is expected to be immobile in soil.

Table 2: Predicted Physicochemical Properties and Environmental Partitioning of this compound and Related Compounds

Compound LogP (o/w) Water Solubility (mg/L) Expected Environmental Compartment(s) Reference(s)
This compound 8.305 (estimated) 0.001481 (estimated) Soil, Sediment, Sludge thegoodscentscompany.com
Isopropyl Myristate >6 (experimental) Insoluble Soil, Sediment, Biota nih.gov
PPG-3 Myristyl Ether Neoheptanoate 9.5 (calculated) 5.1 x 10⁻⁶ (calculated) Soil, Sediment, Sludge
Benzyl Salicylate 4.12 (experimental) - Soil, Sediment mst.dk

Ecotoxicological Assessment Methodologies for Ester Compounds

Ecotoxicological assessment evaluates the potential harmful effects of a chemical on ecosystems. For ester compounds, this typically involves a battery of standardized tests on representative aquatic organisms from different trophic levels. researchgate.net

Standard ecotoxicity tests include:

Algal growth inhibition tests (e.g., using Raphidocelis subcapitata). nih.gov

Aquatic invertebrate acute immobilization tests (e.g., using Daphnia magna). researchgate.netnih.gov

Fish acute toxicity tests (e.g., using Zebrafish, Danio rerio). nih.gov

The results of these tests, often expressed as an EC50 (the concentration causing an effect in 50% of the test population) or LC50 (lethal concentration for 50%), are used to determine a Predicted No-Effect Concentration (PNEC). This PNEC is then compared to the Predicted Environmental Concentration (PEC) to calculate a risk quotient (RCR or RQ). rivm.nl An RQ greater than 1 suggests a potential risk to the environment, which may trigger a need for further assessment or risk management measures. rivm.nl

For long-chain esters like this compound, their very low water solubility presents a challenge for testing, and toxic effects may not be observed up to the limit of their solubility. nih.goveuropa.eu Research on other ester series has shown that toxicity can vary with the length of the alkyl chain, sometimes exhibiting a "cut-off" effect where longer-chain, less soluble esters become non-toxic. nih.govresearchgate.net Given the lack of specific ecotoxicity data for this compound, its potential hazard is often inferred from data on similar long-chain esters or predicted using QSAR models. echemi.comaftonchemical.com

Table 3: Common Ecotoxicological Assessment Methodologies for Esters

Assessment Method Organism(s) Endpoint(s) Purpose Reference(s)
Algal Growth Inhibition Test Raphidocelis subcapitata, Chlamydomonas reinhardtii EC50 (Growth Rate) Assesses toxicity to primary producers. nih.gov, nih.gov
Invertebrate Acute/Chronic Toxicity Test Daphnia magna, Ceriodaphnia dubia EC50 (Immobilization), NOEC (Reproduction) Assesses toxicity to primary consumers. nih.gov, researchgate.net
Fish Acute/Chronic Toxicity Test Danio rerio (Zebrafish) LC50 (Mortality), NOEC (Growth) Assesses toxicity to vertebrates. nih.gov
Bacterial Luminescence/Growth Inhibition Test Vibrio fischeri, Pseudomonas putida EC50 (Luminescence/Growth) Assesses toxicity to microorganisms. researchgate.net
Risk Quotient (RQ) Calculation - RQ = PEC / PNEC Characterizes the overall environmental risk. rivm.nl
QSAR Modeling - Predicted Toxicity Values Estimates toxicity when experimental data is unavailable. aftonchemical.com

Formulation Science and Delivery System Research of Benzyl Myristate

Role as an Emollient in Advanced Formulations

As an emollient, benzyl (B1604629) myristate and its derivatives are primarily used to soften and smooth the skin by forming a lubricating layer. alfa-chemistry.comgenesisformulab.com In advanced formulations, its role extends beyond simple moisturization. The ester PPG-3 benzyl ether myristate is particularly noted for providing a silicone-like feel and shine without some of the drawbacks of silicones, such as volatility or a drying effect on the skin. researchgate.nettrulux.com This makes it a valuable alternative in creating products with desirable sensory aesthetics. paulaschoice.es

A key characteristic in advanced applications is its high refractive index (1.4696 for PPG-3 benzyl ether myristate), which enhances gloss in lip care products and shine in hair care formulations. researchgate.net In sunscreens and color cosmetics, this property, combined with good pigment and solid UV filter wetting capabilities, helps to reduce the whitening effect often caused by fatty alcohols or mineral filters like silica. alfa-chemistry.comresearchgate.netspecialchem.com This improves the evenness of pigment and UV filter distribution, which can enhance the Sun Protection Factor (SPF) value. researchgate.netspecialchem.com Its low skin-spreading factor means it does not spread spontaneously, which is beneficial for localizing sunscreens and other treatments. alfa-chemistry.comspecialchem.com

Table 1: Emollient Properties and Functions of PPG-3 Benzyl Ether Myristate

Property Description Benefit in Formulation Citations
Sensory Profile Provides a silicone-like feel; non-greasy. Improves product aesthetics and consumer appeal. researchgate.net, paulaschoice.es, trulux.com
Refractive Index High (1.4696) Enhances shine and gloss in hair and lip products; reduces whitening from mineral UV filters. researchgate.net, trulux.com
Spreadability Low, non-spontaneous spreading. Helps localize the application of sunscreens and treatments for targeted efficacy. alfa-chemistry.com, specialchem.com
Moisturization Softens and smoothens the skin; helps retain moisture. Provides primary emollience and supports skin hydration. alfa-chemistry.com, genesisformulab.com
Solvency Good solubility for UV filters and other cosmetic ingredients. Improves the stability and efficacy of active ingredients in sun care and makeup. researchgate.net, specialchem.com

| Pigment Wetting | Effectively wets and disperses pigments and powders. | Ensures uniform color in makeup and is a good binder for pressed powders. | alfa-chemistry.com, trulux.com |

Interaction with Drug Delivery Systems and Permeation Enhancement

Esters like benzyl myristate are integral to the development of advanced drug delivery systems due to their ability to interact with the skin's lipid barrier and enhance the permeation of active pharmaceutical ingredients (APIs). alfa-chemistry.commdpi.com The effectiveness of a topical drug is often limited by the barrier function of the stratum corneum. nih.gov Chemical permeation enhancers (CPEs) are incorporated into formulations to overcome this barrier. rsc.org

While direct studies on this compound are limited, research on its constituent parts and similar esters provides insight. Benzyl alcohol, for example, is a known CPE that can increase the solubility of drugs like naltrexone (B1662487) in hydrogel formulations. rsc.org Similarly, myristate esters such as isopropyl myristate (IPM) are widely used as oil phases in topical formulations and have been shown to enhance drug penetration. nih.govgoogle.com Research on salicylic (B10762653) acid delivery demonstrated that forming an ion-pair with benzylamine (B48309) within an IPM vehicle significantly increased the drug's flux across the skin, primarily by increasing its solubility in the vehicle. nih.gov This suggests that the benzyl group and the myristate chain in this compound could work synergistically to improve drug loading and partitioning into the skin. mdpi.comnih.gov

Furthermore, these esters are key components in self-nano-emulsifying drug delivery systems (SNEDDS) and nanostructured lipid carriers (NLCs), which are designed to improve the oral bioavailability and skin penetration of poorly soluble drugs. nih.govijper.org In these systems, the oil phase (which can be an ester like this compound) solubilizes the drug, and upon contact with aqueous media, forms a fine nano-emulsion that enhances drug absorption. nih.gov

Table 2: Research Findings on Permeation Enhancement by Related Compounds

Compound/System Active Drug Key Finding Mechanism of Enhancement Citations
Benzyl alcohol (1%) Naltrexone (7.5%) Selected for permeation studies due to favorable physicochemical properties in P407 gels. Chemical Permeation Enhancer (CPE). rsc.org
Isopropyl Myristate (IPM) with Benzylamine Salicylate Increased drug flux and permeability coefficient compared to the non-ionic form of the acid. Increased drug solubility in the vehicle and formation of a lipophilic ion-pair. nih.gov
Isopropyl Myristate (IPM) with n-Hexylamine Salicylate 11-fold increase in flux. 137-fold increase in solubility. nih.gov

| General Esters (e.g., IPM) | Various APIs | Used as the oil phase in SNEDDS and NLCs to improve drug solubilization and permeation. | Enhances drug solubility and facilitates transport across biological membranes. | nih.gov, ijper.org |

Emulsion Stability and Rheological Property Modifications in Ester-Based Systems

The stability of an emulsion is a critical factor in the shelf-life and performance of many cosmetic and pharmaceutical creams and lotions. scielo.br this compound derivatives contribute significantly to the stability of these systems. PPG-3 benzyl ether myristate is known to create more stable emulsions, often allowing for a reduced concentration of primary emulsifiers. trulux.commade-in-china.com This is advantageous as high levels of emulsifiers can sometimes lead to skin irritation or undesirable product textures.

The rheological properties of a formulation—its flow and deformation characteristics—are directly linked to its stability and sensory experience. kfupm.edu.sa Ingredients like PPG-3 benzyl ether myristate can act as viscosity regulators, helping to achieve the desired texture and consistency in a product. alfa-chemistry.com By modifying the rheology, it helps prevent phase separation (creaming or coalescence) in oil-in-water (O/W) emulsions. scielo.brmdpi.com Studies on emulsions containing PPG-3 benzyl ether myristate have shown good long-term stability under various storage conditions. scielo.brmdpi.com The ability of this ester to improve emulsion aesthetics, reduce greasiness, and act as a foam stabilizer further highlights its role in modifying the physical properties of ester-based systems. trulux.com

Table 3: Effects of PPG-3 Benzyl Ether Myristate on Emulsion Properties

Parameter Effect Resulting Benefit Citations
Emulsion Stability Improves stability. Longer shelf-life, prevents phase separation. trulux.com, made-in-china.com
Emulsifier Load Allows for a lower concentration of emulsifiers. Milder formulations with improved sensory feel. trulux.com
Viscosity Acts as a viscosity regulator. Helps to achieve target product texture and flow. alfa-chemistry.com
Rheology Modifies flow properties. Contributes to physical stability and prevents destabilization processes like creaming. mdpi.com, kfupm.edu.sa

Film-Forming Capabilities in Topical Application Research

Film-forming systems are advanced delivery vehicles that create a thin, flexible film on the skin's surface upon application. nih.govinnovareacademics.in This film can serve as a reservoir for the sustained release of an active ingredient or as a protective barrier. nih.govresearchgate.net PPG-3 benzyl ether myristate is recognized for its film-forming properties. trulux.comspecialchem.com

When included in a topical formulation, the evaporation of volatile solvents leaves behind a substantive film containing the ester and any active ingredients. nih.gov This film adheres to the skin without being brittle, providing a matrix for drug delivery. researchgate.net In sunscreen applications, this capability is particularly valuable. The film helps to ensure a more uniform distribution of UV filters across the skin, which can improve SPF and water resistance. researchgate.netspecialchem.com Unlike some volatile ingredients, PPG-3 benzyl ether myristate is non-volatile, which helps to form a stable film and reduces the dry-off of other components like essential oils. alfa-chemistry.comtrulux.com

In hair care, the thin film it creates smoothes the hair cuticle, which reduces tangling and enhances shine and gloss, making the hair feel softer and smoother. specialchem.commade-in-china.com This demonstrates its dual functionality as both an emollient and a film-former, contributing to both the immediate feel and the lasting effect of a product.

Table 4: Applications of this compound's Film-Forming Properties

Application Area Mechanism Desired Outcome Citations
Sun Care Forms a film that localizes and evenly distributes UV filters. Enhanced and more reliable SPF value; improved water resistance. researchgate.net, specialchem.com
Hair Care (Styling/Conditioning) Creates a thin, smooth film on the hair shaft. Increased shine and gloss, reduced tangling, smoother feel. specialchem.com, trulux.com, made-in-china.com
Skin Care Forms a non-occlusive film that holds active ingredients. Sustained release of actives, retention of essential oils. alfa-chemistry.com, nih.gov

| Color Cosmetics | Acts as a binder and film-former for pigments. | Improves wear and uniformity of makeup. | specialchem.com, trulux.com |

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Benzyl myristate

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